molecular formula C3H4Br4 B6355371 1,2,2,3-Tetrabromopropane CAS No. 54268-02-9

1,2,2,3-Tetrabromopropane

Cat. No.: B6355371
CAS No.: 54268-02-9
M. Wt: 359.68 g/mol
InChI Key: SNLFZAHVOKOBOP-UHFFFAOYSA-N
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Description

1,2,2,3-Tetrabromopropane is an organobromine compound with the molecular formula C₃H₄Br₄. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its high density and significant bromine content, making it useful in various chemical applications .

Preparation Methods

1,2,2,3-Tetrabromopropane can be synthesized through the bromination of propene. The reaction typically involves the addition of bromine (Br₂) to propene (C₃H₆) under controlled conditions. The process can be carried out in the presence of a solvent like carbon tetrachloride (CCl₄) to facilitate the reaction. The reaction conditions, such as temperature and bromine concentration, are carefully controlled to ensure the selective formation of this compound .

Chemical Reactions Analysis

1,2,2,3-Tetrabromopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.

Common reagents used in these reactions include sodium iodide (NaI) for substitution and zinc (Zn) in acetic acid for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,2,3-Tetrabromopropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.

    Biology: It serves as a model compound in studies of halogenated hydrocarbons’ biological effects.

    Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of bromine-containing drugs.

    Industry: It is used in the production of flame retardants and other brominated industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,2,3-Tetrabromopropane exerts its effects involves its interaction with various molecular targets. In substitution reactions, it acts as an electrophile, allowing nucleophiles to attack the carbon atoms bonded to bromine. In biological systems, its bromine atoms can interact with cellular components, potentially leading to various biochemical effects .

Comparison with Similar Compounds

1,2,2,3-Tetrabromopropane can be compared with other brominated propanes, such as 1,1,2,2-Tetrabromopropane. While both compounds contain four bromine atoms, their structural differences lead to distinct chemical properties and reactivities. For example, 1,1,2,2-Tetrabromopropane has a different arrangement of bromine atoms, affecting its reactivity in substitution and elimination reactions .

Similar compounds include:

  • 1,1,2,2-Tetrabromopropane
  • 1,2,3,3-Tetrabromopropane
  • 1,1,1,2-Tetrabromopropane

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity .

Properties

IUPAC Name

1,2,2,3-tetrabromopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br4/c4-1-3(6,7)2-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLFZAHVOKOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202624
Record name 1,2,2,3-Tetrabromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54268-02-9
Record name 1,2,2,3-Tetrabromopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054268029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,2,3-Tetrabromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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